molecular formula C20H28N4O2S B11268341 3-(Tert-butylsulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

3-(Tert-butylsulfonyl)-6-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyridazine

Cat. No.: B11268341
M. Wt: 388.5 g/mol
InChI Key: FVZRUBVHXNKJMC-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-(2-methylpropane-2-sulfonyl)pyridazine is unique due to its specific structural features and the presence of both piperazine and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-tert-butylsulfonyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C20H28N4O2S/c1-15-6-7-16(2)17(14-15)23-10-12-24(13-11-23)18-8-9-19(22-21-18)27(25,26)20(3,4)5/h6-9,14H,10-13H2,1-5H3

InChI Key

FVZRUBVHXNKJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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